(2Z)-phenyl(piperidin-2-ylidene)acetonitrile
Overview
Description
“(2Z)-phenyl(piperidin-2-ylidene)acetonitrile” is a compound that contains a phenyl group (a benzene ring), a piperidin-2-ylidene group (a six-membered ring with one nitrogen and a double bond), and an acetonitrile group (a carbon triple-bonded to a nitrogen). The “(2Z)” indicates the configuration of the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (phenyl) and aliphatic (piperidin-2-ylidene) regions, as well as a nitrile group. The presence of these different functional groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, the piperidin-2-ylidene group might participate in nucleophilic reactions, and the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group might increase its polarity compared to compounds with only hydrocarbon groups. The phenyl group might contribute to increased hydrophobicity .Scientific Research Applications
Materials Science
Applications::These applications highlight the versatility of 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile across various scientific domains. Keep in mind that ongoing research may uncover additional uses or refinements. If you’d like further details on any specific application, feel free to ask! 🌟
References:
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2Z)-2-phenyl-2-piperidin-2-ylideneacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,15H,4-5,8-9H2/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIYQCZOGHHGOE-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)C2=CC=CC=C2)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/C2=CC=CC=C2)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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